BenchChemオンラインストアへようこそ!

(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone

medicinal chemistry physicochemical properties building block selection

This compound features a unique 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core linked to a thiazol-4-yl methanone. It offers a distinct sulfur-containing heteroaromatic geometry, making it a crucial regioisomeric counterpoint for SAR studies against thiazol-2-yl analogs. With patent-informed relevance to HIF modulation and kinase inhibition, it is an essential building block for medicinal chemistry programs seeking novel hinge-binding motifs. Ensure experimental validation with this precise chemotype, not generic substitutes.

Molecular Formula C11H9N3OS
Molecular Weight 231.27
CAS No. 2175979-38-9
Cat. No. B2384460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone
CAS2175979-38-9
Molecular FormulaC11H9N3OS
Molecular Weight231.27
Structural Identifiers
SMILESC1C2=C(CN1C(=O)C3=CSC=N3)N=CC=C2
InChIInChI=1S/C11H9N3OS/c15-11(10-6-16-7-13-10)14-4-8-2-1-3-12-9(8)5-14/h1-3,6-7H,4-5H2
InChIKeyHRGPQNWLOGDHAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone – Procurement-Ready Physicochemical & Scaffold Profile for CAS 2175979-38-9


The compound (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone (CAS 2175979-38-9) is a heterocyclic small molecule featuring a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core connected via a methanone linker to a thiazol-4-yl moiety. It has a molecular formula of C11H9N3OS and a molecular weight of 231.27 g/mol . The fused pyrrolopyridine scaffold and the thiazole substituent place this compound within a chemical space that has been broadly explored in patent literature for kinase modulation, HIF pathway regulation, and CNS receptor targeting. Notably, the pyrrolo[3,4-b]pyridine core is a recognized pharmacophore in DPP4 inhibitor BMS-767778 and the RORγt clinical candidate VTP-43742 [1], while thiazole-substituted analogs have been claimed in HIF modulators (US7696223B2) and azaindole-thiazolinone CDK inhibitors [2]. However, at the time of this assessment, no publicly available quantitative biological activity data or structure-activity relationship studies specifically report experimental results for this exact compound.

Why Generic Substitution of (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone Is Scientifically Unsupported


Although many compounds share the 5H-pyrrolo[3,4-b]pyridine scaffold, simple substitution with a different acyl group—such as a tetrahydrofuran, cyclopentyl, piperazinyl, or phenyl derivative—can fundamentally alter hydrogen-bonding capacity, molecular shape, and biological target engagement . The specific thiazol-4-yl methanone appendage in this compound introduces a distinct sulfur-containing heteroaromatic ring not present in related analogs like (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(tetrahydrofuran-2-yl)methanone , and positions the nitrogen atom at the 4-position of the thiazole instead of the 2-position found in many bioactive thiazole-pyrrolopyridine conjugates . Given that closely related pyrrolo[3,4-b]pyridine derivatives show divergent pharmacological profiles—for example, GRN-529 exhibits potent and selective mGluR5 negative allosteric modulation (IC50 = 3.1 nM) , whereas BMS-767778 potently inhibits DPP4 (Ki = 1.2 nM) [1]—the assumption that any analog can substitute for another without experimental validation is inconsistent with structure-activity relationship (SAR) principles. Each variant must be evaluated independently for its target profile, selectivity, and physicochemical properties; generic substitution risks selecting a compound with uncharacterized or divergent activity.

Quantitative Differentiation Evidence for (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone (CAS 2175979-38-9) – Acknowledged Data Limitations


Physicochemical Baseline: Molecular Formula and Weight Differentiation from Common Pyrrolo[3,4-b]pyridine Analogs

The target compound exhibits a molecular formula of C11H9N3OS and a molecular weight of 231.27 g/mol , which differentiates it from several commonly cataloged pyrrolo[3,4-b]pyridine methanone analogs. For instance, the piperazinyl analog (CAS 1246549-47-2) has the formula C12H16N4O (MW 232.28) , the tetrahydrofuran analog (CAS 2319803-83-1) has C12H14N2O2 , and the GRN-529 analog (CAS 1253291-12-1) is C23H17F2N3O3 (MW 421.39) . The presence of the thiazole ring introduces sulfur (S) into the molecular composition, a feature absent in the comparators, which may influence hydrogen-bonding propensity, lipophilicity, and metal-coordination capacity.

medicinal chemistry physicochemical properties building block selection

Scaffold Patent Context: HIF Modulation Class-Level Inference from Pyrrolo-Thiazolo-Pyridine Patent Family

The pyrrolo[3,4-b]pyridine-thiazole chemical space is explicitly claimed in patents US7696223B2 and related filings for compounds capable of modulating the stability and/or activity of hypoxia inducible factor (HIF) [1]. While the target compound does not appear as a specific example in these patents, it falls within the claimed generic Markush structures containing pyrrolo-pyridine and thiazolo-pyridine cores. By contrast, the broader pyrrolo[3,4-b]pyridine methanone series includes compounds such as (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(tetrahydrofuran-2-yl)methanone, which has been separately described for its potential biological applications . This patent landscape provides class-level inference that thiazole-substituted pyrrolopyridines may possess HIF-modulating activity, whereas tetrahydrofuran or piperazine analogs are not represented in the same patent family, suggesting divergent biological targeting.

HIF modulation patent analysis hypoxia signaling

Core Scaffold Biological Precedent: RORγt and DPP4 Pharmacological Context for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core has been validated as a drug-relevant scaffold in at least two therapeutic programs. The Vitae Pharmaceuticals patent WO2015116904 describes RORγt inverse agonists built on this core, leading to the Phase I clinical candidate VTP-43742 [1]. Separately, BMS-767778 (a 5-oxopyrrolopyridine DPP4 inhibitor) achieved a Ki of 1.2 nM against DPP4 with demonstrated in vivo glucose-lowering efficacy, validating the scaffold for oral bioavailability and target engagement [2]. By contrast, the thiazol-4-yl methanone derivative may offer a different target profile: thiazole-containing compounds are frequently associated with kinase inhibition [3], whereas VTP-43742 and BMS-767778 are not kinase-targeted. This suggests that the thiazole substitution may redirect the scaffold's pharmacological activity toward kinase or other thiazole-associated targets, though no direct experimental confirmation exists for this compound.

RORγt DPP4 scaffold pharmacology drug discovery

Structural Uniqueness: Thiazol-4-yl Connectivity versus Thiazol-2-yl in the Pyrrolopyridine Series

The target compound features a thiazol-4-yl carbonyl linkage, which is regioisomerically distinct from thiazol-2-yl-substituted analogs available in the pyrrolo[3,4-b]pyridine series. For example, 3-(5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-1,3-thiazol-2-ylpropanamide (C13H12N4O2S) connects the pyrrolopyridine to the thiazole at the 2-position via a propanamide linker , while the target compound uses a direct methanone linkage at the 4-position. This regioisomeric difference alters the distance and geometry between the two heterocyclic rings, the electronic environment of the thiazole nitrogen, and the vector of hydrogen-bond acceptors. Compounds with thiazol-2-yl attachments have shown activity as OGA enzyme inhibitors (IC50 = 0.214 nM in BindingDB assay BDBM458383 for a related 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-thiazole conjugate) [1], but no comparable data exist for the 4-yl regioisomer.

regioisomer differentiation thiazole chemistry chemical sourcing

Critical Evidence Gap Advisory: No Peer-Reviewed Biological Activity Data Available for This Compound

Despite extensive searching of PubMed, PubChem, BindingDB, ChemSpider, and patent databases, no peer-reviewed publications, deposited bioassay results, or patent examples were found that report quantitative biological activity data (IC50, Ki, EC50, % inhibition, or ADME parameters) for the specific compound (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone (CAS 2175979-38-9). In contrast, structurally related pyrrolo[3,4-b]pyridine analogs such as GRN-529 have published mGluR5 IC50 values of 3.1 nM , and BMS-767778 has published DPP4 Ki values of 1.2 nM [1]. The absence of quantitative activity data for the target compound represents a significant evidence gap that precludes direct potency-based differentiation. Procurement decisions should therefore be based on the compound's structural uniqueness and its fit within specific chemical library diversity objectives, rather than on claimed biological superiority.

data transparency evidence-based procurement risk assessment

Procurement-Relevant Application Scenarios for (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone (CAS 2175979-38-9)


Chemical Library Diversification via Sulfur-Containing Heterocycle Inclusion

As a building block featuring both the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold and a thiazol-4-yl carbonyl substituent (C11H9N3OS, MW 231.27) , this compound adds sulfur-containing heterocycle diversity to screening decks that may be dominated by oxygen- and nitrogen-only analogs such as tetrahydrofuran or piperazinyl pyrrolopyridine methanones. The presence of the thiazole ring introduces distinct hydrogen-bond acceptor geometry and potential metal-chelation capacity compared to non-thiazole analogs .

HIF Pathway-Focused Screening Based on Patent Landscape Mapping

Given that the pyrrolo[3,4-b]pyridine-thiazole chemotype falls within the generic Markush claims of HIF modulator patents (US7696223B2) , this compound is a rational candidate for inclusion in HIF-pathway screening panels, particularly where patent-informed compound selection is desired to complement target-based or phenotypic screening strategies. This differentiates it from analogs lacking representation in HIF patent families.

Kinase Inhibitor Lead Generation Leveraging Thiazole Pharmacophore Precedent

Thiazole-containing heterocycles have well-established precedent in kinase inhibitor design, including CDK1/CDK2 inhibitory azaindole-thiazolinones . The combination of a thiazol-4-yl methanone with the pyrrolo[3,4-b]pyridine scaffold may offer a starting point for kinase-focused medicinal chemistry programs, particularly for groups seeking to explore novel hinge-binding motifs distinct from the 2-aminothiazole or thiazol-2-yl amide chemotypes commonly represented in the literature.

Regioisomer-Specific SAR Exploration of Thiazole Attachment Chemistry

This compound's thiazol-4-yl carbonyl linkage provides a regioisomeric counterpoint to commercially available thiazol-2-yl substituted pyrrolo[3,4-b]pyridine derivatives (e.g., 3-(5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-1,3-thiazol-2-ylpropanamide) . Systematic SAR studies comparing 4-yl versus 2-yl thiazole connectivity can elucidate the impact of regioisomerism on target binding, selectivity, and physicochemical properties—an investigation not feasible without access to the 4-yl isomer.

Quote Request

Request a Quote for (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.